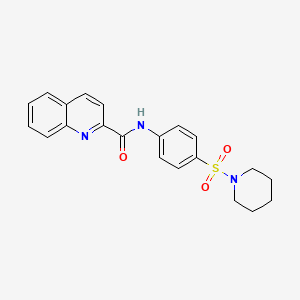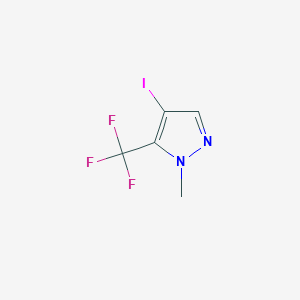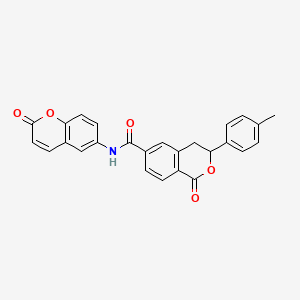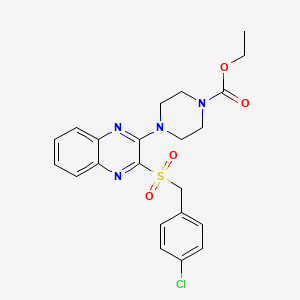![molecular formula C39H28BrClN6 B2471444 2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline CAS No. 361366-61-2](/img/structure/B2471444.png)
2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C39H28BrClN6 and its molecular weight is 696.05. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Studies on the synthesis and crystal structures of related heterocyclic compounds, employing techniques such as density functional theory (DFT), molecular electrostatic potential maps, and frontier molecular orbitals analysis, provide a foundation for understanding the chemical and physical properties of complex molecules (Şahin et al., 2011). Such methodologies are crucial for the development of new compounds with optimized features for various applications.
Reaction Mechanisms and Derivatives
- The reaction mechanisms and structural studies of hydrazinoquinolines with trifluoromethyl-β-diketones, leading to various derivatives depending on the diketone substitution, highlight the versatility and reactivity of quinoline-based compounds (Singh et al., 1997). Understanding these mechanisms is essential for tailoring the synthesis of new derivatives with desired biological or physical properties.
Antibacterial and Antituberculosis Activities
- The synthesis of 3-heteroarylthioquinoline derivatives and their in vitro antituberculosis and cytotoxicity studies reveal the potential of quinoline derivatives in developing new therapeutic agents. Some synthesized compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the role of structural analogs in drug discovery (Chitra et al., 2011).
Antiviral Activities
- Research on 2,3-disubstitutedquinazolin-4(3H)-ones for their antiviral activity against viruses such as HIV and HSV indicates the therapeutic potential of quinazoline derivatives in treating viral infections (Selvam et al., 2010).
Synthesis of Fused Heterocyclic Compounds
- The synthesis of new series of compounds, such as pyridine and fused pyridine derivatives, showcases the complex chemical reactions possible with heterocyclic compounds, leading to a wide range of potential applications in medicinal chemistry and materials science (Al-Issa, 2012).
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28BrClN6/c1-25-12-14-28(15-13-25)38-33(24-46(45-38)31-10-6-3-7-11-31)36-23-35(26-16-18-29(40)19-17-26)44-47(36)39-42-34-21-20-30(41)22-32(34)37(43-39)27-8-4-2-5-9-27/h2-22,24,36H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHMCGGKGNVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=C(C=C7)Br)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28BrClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)
![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)




![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)


